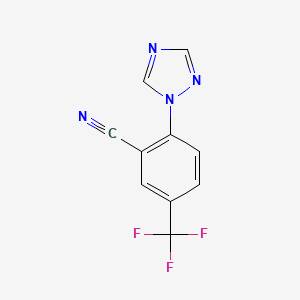![molecular formula C10H11N3S B2583402 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 133328-77-5](/img/structure/B2583402.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” is a chemical compound with the CAS Number: 133328-77-5 . It has a molecular weight of 205.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3S/c1-13-7-6-12-10(13)14-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3 . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Antioxidant Capacity Assays
Azole derivatives, including compounds related to "2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline," have been studied for their roles in antioxidant capacity assays, such as the ABTS/PP Decolorization Assay. These studies reveal intricate reaction pathways and potential biases in comparing antioxidants, highlighting the specificity of reactions like coupling, which might influence antioxidant capacity evaluation (Ilyasov et al., 2020).
Cytochrome P450 Inhibition
Research on the chemical inhibition of cytochrome P450 isoforms in human liver microsomes has indicated that derivatives of azole, including compounds structurally related to "this compound," can serve as potent and selective inhibitors. This has significant implications for the prediction of drug-drug interactions in pharmaceutical development (Khojasteh et al., 2011).
Conversion to CNS Acting Drugs
Azole groups, including imidazole derivatives, have been explored for conversion into more potent central nervous system (CNS) acting drugs. These studies suggest that structural modifications to azole compounds could lead to the development of new therapeutic agents for CNS disorders (Saganuwan, 2020).
CO2 Chemical Fixation
The chemical fixation of CO2 with aniline derivatives into functionalized azole compounds has been investigated as an eco-friendly and efficient approach to synthesize valuable chemicals from CO2, demonstrating the potential of azole-aniline derivatives in sustainable chemistry applications (Vessally et al., 2017).
Novel Synthesis and Impurities in Pharmaceuticals
Studies on the novel synthesis of omeprazole and related pharmaceutical impurities indicate the importance of understanding and controlling the synthesis processes of azole-containing drugs. This research provides insights into the development of more efficient and safer pharmaceutical manufacturing processes (Saini et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various enzymes and receptors .
Mode of Action
The exact mode of action of This compound Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple targets in the body .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their broad range of chemical and biological properties, which could influence their pharmacokinetic profile .
Result of Action
The specific molecular and cellular effects of This compound Given the antimicrobial potential of imidazole derivatives, this compound could be explored for its efficacy against resistant strains of bacteria or fungi.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The physical and chemical properties of the compound, including a boiling point of 2548±400 °c and a density of 142±01 g/cm3, suggest that it may be stable under a range of environmental conditions.
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-7-6-12-10(13)14-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHURTPGQMKPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

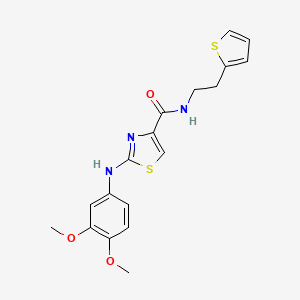
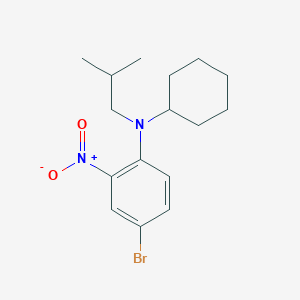

![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)
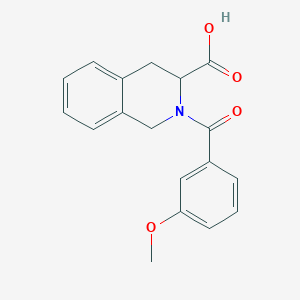
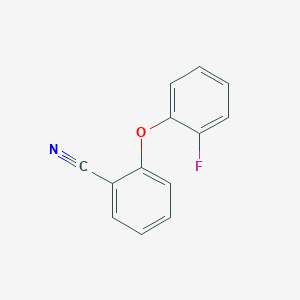
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2583333.png)
![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)
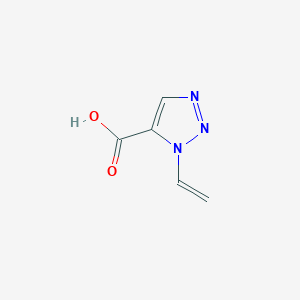
![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)
![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)
